![molecular formula C9H6ClN3O3 B2839047 3-(4-Chloro-3-nitrophenyl)-5-methyl-1,2,4-oxadiazole CAS No. 92453-47-9](/img/structure/B2839047.png)
3-(4-Chloro-3-nitrophenyl)-5-methyl-1,2,4-oxadiazole
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Overview
Description
The compound “3-(4-Chloro-3-nitrophenyl)-5-methyl-1,2,4-oxadiazole” belongs to a class of organic compounds known as oxadiazoles . Oxadiazoles are compounds containing an oxadiazole ring, which is a five-membered aromatic heterocycle with two nitrogen atoms, one oxygen atom, and two carbon atoms .
Molecular Structure Analysis
The molecular structure of a compound can be determined using various techniques such as X-ray crystallography, NMR spectroscopy, etc. For the related compound “3-(4-chloro-3-nitrophenyl)-1-phenylprop-2-en-1-one”, single crystal XRD analysis was performed .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, melting point, solubility, etc. For the related compound “(4-Chloro-3-nitrophenyl)(cyclopropyl)methanone”, it has a molecular weight of 225.63, and it forms a solid crystal at room temperature .Scientific Research Applications
Cytotoxic Activity
A series of eight copper (II) complexes with 3-(4-chloro-3-nitrophenyl)thiourea were designed and synthesized. The cytotoxic activity of all compounds was assessed in three human cancer cell lines (SW480, SW620, PC3) and human normal keratinocytes (HaCaT). The complexes were cytotoxic to the studied tumor cells in the low micromolar range, without affecting the normal cells .
Antimicrobial Activity
The same series of copper (II) complexes also demonstrated antimicrobial activity against standard and hospital bacterial strains .
Enzyme Inhibition
Copper (II) complexes with 3-(4-chloro-3-nitrophenyl)thiourea have been shown to diminish interleukin-6 (IL-6) concentration in a cell . This suggests potential applications in the regulation of inflammatory responses.
Reactive Oxygen Species Scavenging
These complexes have also been studied for their ability to influence the intensities of detoxifying and reactive oxygen species (ROS) scavenging enzymes of tumor cells . This could have implications for cancer treatment strategies.
Chemical Synthesis
4-Chloro-3-nitrophenyl isocyanate, a compound related to 3-(4-Chloro-3-nitrophenyl)-5-methyl-1,2,4-oxadiazole, is used in chemical synthesis . It’s possible that 3-(4-Chloro-3-nitrophenyl)-5-methyl-1,2,4-oxadiazole could have similar applications.
Chalcone Derivatives
3-(4-Chloro-3-nitrophenyl)-1-phenylprop-2-en-1-one chalcone, a derivative of 3-(4-Chloro-3-nitrophenyl)-5-methyl-1,2,4-oxadiazole, has been synthesized and evaluated for its possible biological applications .
Mechanism of Action
Safety and Hazards
The safety and hazards of a compound refer to its potential risks to human health and the environment. For the related compound “4-CHLORO-3-NITROBENZYL ALCOHOL”, it is known to cause skin irritation, allergic skin reaction, serious eye irritation, respiratory irritation, and is toxic to aquatic life with long-lasting effects .
properties
IUPAC Name |
3-(4-chloro-3-nitrophenyl)-5-methyl-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClN3O3/c1-5-11-9(12-16-5)6-2-3-7(10)8(4-6)13(14)15/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQMRBJFNWODKHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)C2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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